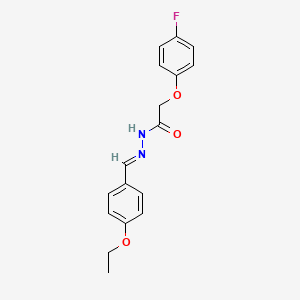![molecular formula C24H22F3NO4 B5536582 7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)
7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline derivatives are a prominent class of nitrogen-containing heterocycles widely studied for their diverse biological activities and applications in medicinal chemistry. The compound "7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" likely shares similar chemical properties and reactivities due to its structural features, including the presence of dimethoxyphenyl and trifluoromethylphenyl groups.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multicomponent reactions, Friedel–Crafts acylations, or cyclization strategies. For example, Patel et al. (2022) reported the acetic acid-mediated multicomponent synthesis of novel tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, a process that might be adaptable for the synthesis of the requested compound (Patel et al., 2022).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed using single-crystal X-ray diffraction (XRD) and density functional theory (DFT) studies. These methods provide insights into bond lengths, bond angles, and overall geometry. Patel et al. (2022) conducted DFT studies on tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which could serve as a reference for understanding the molecular structure of the queried compound (Patel et al., 2022).
Applications De Recherche Scientifique
Electronic Transport Materials Design
Quinoxaline-containing compounds, including structures similar to the queried compound, have been designed and synthesized for use as electronic transporting materials. These compounds exhibit favorable electron affinity and good thermostability, making them suitable for use in blue phosphorescent organic light-emitting diodes (PhOLEDs). Their application results in devices achieving good performance with high current efficiency and external quantum efficiency, showcasing their potential in electronic device fabrication (Yin et al., 2016).
Anticancer Research
Derivatives of quinolinediones, closely related to the queried compound, have been designed and evaluated for their anticancer activity. Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives were prepared and tested against various tumor cell lines. Some derivatives displayed potent cytotoxicity at sub-micromolar levels, indicating their potential as new anticancer leads based on the quinoline scaffold. These compounds induce apoptosis and cell cycle arrest at the G2/M phase in tumor cells, highlighting their significance in anticancer research (Chen et al., 2013).
Molecular Structure and Spectroscopic Characterization
Studies have also focused on the molecular structure, spectroscopic characterization, and properties such as non-linear optical (NLO) and natural bond orbital (NBO) analyses of quinoline derivatives. These investigations provide insights into the electronic structures, reactivity, and potential biological and industrial applications of these compounds, including their role in dye and pigment manufacturing, and as materials with specific electronic or optical properties (Wazzan et al., 2016).
Cytotoxic Activity and Chemical Synthesis
Research into the synthesis and characterization of 5,8-quinolinedione derivatives has demonstrated their cytotoxic activity against cancer cell lines. The structural diversity of these compounds, achieved through chemical synthesis, offers a platform for developing new therapeutic agents. The exploration of their antiproliferative activity provides a basis for further investigation into their mechanism of action and potential as cancer treatments (Kadela et al., 2016).
Propriétés
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3NO4/c1-31-14-7-8-21(32-2)16(11-14)13-9-19-23(20(29)10-13)17(12-22(30)28-19)15-5-3-4-6-18(15)24(25,26)27/h3-8,11,13,17H,9-10,12H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNFBBSSIGLSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4C(F)(F)F)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)
![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5536510.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)
![1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)